molecular formula C18H13ClN4 B5859229 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5859229
M. Wt: 320.8 g/mol
InChI Key: XLLGEUVEJDQFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPP belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In

Mechanism of Action

6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The binding of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine to kinases induces conformational changes in the protein structure, leading to inhibition of downstream signaling pathways. Inhibition of CDK2 by 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Similarly, inhibition of GSK-3β by 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to reduce the invasive potential of cancer cells.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to exhibit anti-inflammatory and antiviral properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the replication of the dengue virus. 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent inhibitory activity against kinases, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. However, there are also some limitations to using 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments. These include its low solubility in water and its potential toxicity at high concentrations. Careful optimization of the experimental conditions is required to ensure the safe and effective use of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments.

Future Directions

There are several future directions for research on 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the development of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine-based anticancer drugs. The potent inhibitory activity of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine against CDK2 and other kinases makes it a promising candidate for the treatment of various cancers. Another area of interest is the investigation of the neuroprotective effects of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Studies have shown that 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to optimize the synthesis method of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine and to investigate its potential applications in other areas, such as anti-inflammatory and antiviral drug development.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits potent inhibitory activity against kinases, anti-inflammatory and antiviral properties, and neuroprotective effects. The synthesis method of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been optimized to improve its yield and purity, making it suitable for use in various research applications. Further research is needed to explore the potential applications of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in drug development and to optimize its synthesis method.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization with phenyl isocyanate. The resulting intermediate is then treated with ammonium acetate to yield 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The synthesis method has been optimized to improve the yield and purity of 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, making it suitable for use in various research applications.

Scientific Research Applications

6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a range of kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora kinase A. These kinases play critical roles in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of these kinases by 6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.

properties

IUPAC Name

6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c19-14-8-6-12(7-9-14)15-11-21-17-10-16(22-23(17)18(15)20)13-4-2-1-3-5-13/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLGEUVEJDQFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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